molecular formula C19H17ClN2O3 B2516383 [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate CAS No. 303149-62-4

[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate

Cat. No.: B2516383
CAS No.: 303149-62-4
M. Wt: 356.81
InChI Key: VCOHABZYOKVRON-UZYVYHOESA-N
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Description

The compound [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is a structurally complex molecule featuring:

  • A substituted indole core (2-oxoindol-3-ylidene).
  • A 4-methylbenzyl group at the N1 position.
  • A (Z)-configured enamine linkage (–NH–C=O–).
  • A 3-chloropropanoate ester moiety.

The Z-configuration likely influences its stereoelectronic properties and interactions with biological targets .

Properties

IUPAC Name

[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-13-6-8-14(9-7-13)12-22-16-5-3-2-4-15(16)18(19(22)24)21-25-17(23)10-11-20/h2-9H,10-12H2,1H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOHABZYOKVRON-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)CCCl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)CCCl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related molecules from the evidence:

Compound Name Molecular Formula Key Substituents Functional Groups Notable Features Reference
Target Compound (Z-isomer) C₁₉H₁₇ClN₂O₃ 4-methylbenzyl, 3-chloropropanoate Indole, enamine, ester Z-configuration, ester lipophilicity
Methyl 3-(4-chlorophenyl)-2... () C₂₁H₁₉ClN₂O₅ 4-chlorophenyl, methyl ester Imidazolidinone, ketone, ester Weak C–H···O hydrogen bonding
3-[1-(4-methylphenyl)-3-oxo... acid () C₁₈H₂₁NO₃ 4-methylbenzyl, propanoic acid Isoindolone, carboxylic acid Solvent-free synthesis
Chlorpropham () C₁₀H₁₂ClNO₂ 3-chlorophenyl, carbamate Carbamate Herbicidal activity
Key Observations:

Backbone Diversity: The target compound’s indole core differs from the imidazolidinone () and isoindolone () systems. These heterocycles influence electronic properties and binding interactions. Chlorpropham () uses a carbamate group, contrasting with the ester or carboxylic acid moieties in other compounds.

The 4-methylbenzyl group is shared with ’s compound, suggesting steric similarities but differing electronic effects due to the indole vs. isoindolone cores.

Synthesis Methods: highlights a solvent-free synthesis for its isoindolone derivative, emphasizing green chemistry. The target compound’s synthesis (if analogous) may require more complex steps due to its Z-configuration and ester group.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : ’s compound exhibits weak C–H···O interactions, which stabilize its crystal packing. The target compound’s ester and enamine groups may similarly participate in intermolecular interactions, affecting solubility and stability .
  • Chlorine Effects: The 3-chloropropanoate group (target) and 4-chlorophenyl group () introduce electronegative centers, influencing dipole moments and reactivity.

Analytical Techniques for Structural Elucidation

  • SHELX Suite (): Widely used for crystallographic refinement. The target compound’s structure could be resolved using SHELXL for small-molecule refinement or SHELXS for solution .
  • ORTEP (): Critical for visualizing anisotropic displacement parameters, as demonstrated in ’s crystal structure report .

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